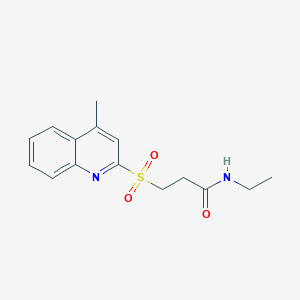
N-ethyl-3-(4-methylquinolin-2-yl)sulfonylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-3-(4-methylquinolin-2-yl)sulfonylpropanamide, also known as E7820, is a small molecule inhibitor that has shown promising results in preclinical studies as an anti-cancer agent. It was first synthesized by Eisai Co. Ltd. in Japan and has since been the subject of numerous scientific studies.
Wirkmechanismus
The mechanism of action of N-ethyl-3-(4-methylquinolin-2-yl)sulfonylpropanamide involves the inhibition of several key signaling pathways that are involved in cancer cell growth and angiogenesis. Specifically, it has been shown to inhibit the activity of vascular endothelial growth factor receptor (VEGFR) and fibroblast growth factor receptor (FGFR), which are both involved in angiogenesis. In addition, it has been shown to inhibit the activity of c-Met, a receptor tyrosine kinase that is involved in cancer cell growth and metastasis.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the phosphorylation of several key signaling proteins, including VEGFR, FGFR, and c-Met. In addition, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. Finally, it has been shown to reduce the production of pro-inflammatory cytokines, which are involved in cancer cell growth and angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-ethyl-3-(4-methylquinolin-2-yl)sulfonylpropanamide is that it has been shown to be effective in vitro and in vivo, which makes it a useful tool for studying cancer cell growth and angiogenesis. However, one of the limitations of this compound is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several potential future directions for research on N-ethyl-3-(4-methylquinolin-2-yl)sulfonylpropanamide. One direction is to further investigate its anti-cancer properties and its mechanism of action. Another direction is to test its safety and efficacy in clinical trials, with the ultimate goal of developing it as a new anti-cancer therapy. Finally, it may be useful to investigate its potential as a treatment for other diseases, such as inflammatory disorders, where angiogenesis plays a role.
Synthesemethoden
The synthesis of N-ethyl-3-(4-methylquinolin-2-yl)sulfonylpropanamide involves a multi-step process that begins with the reaction of 4-methylquinoline-2-carboxylic acid with thionyl chloride to form 4-methylquinoline-2-carbonyl chloride. This is then reacted with N-ethyl-3-aminopropanesulfonamide to form this compound.
Wissenschaftliche Forschungsanwendungen
N-ethyl-3-(4-methylquinolin-2-yl)sulfonylpropanamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and prostate cancer cells. In addition, it has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Eigenschaften
IUPAC Name |
N-ethyl-3-(4-methylquinolin-2-yl)sulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-3-16-14(18)8-9-21(19,20)15-10-11(2)12-6-4-5-7-13(12)17-15/h4-7,10H,3,8-9H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZIRYILDQMOSOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCS(=O)(=O)C1=NC2=CC=CC=C2C(=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
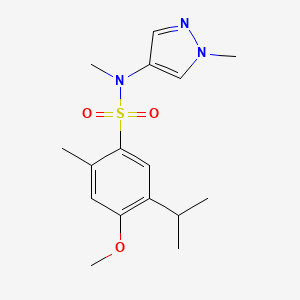

![5-[(2,6-Dimethoxyphenyl)sulfinylmethyl]-1-methyl-1,2,4-triazole](/img/structure/B7678848.png)
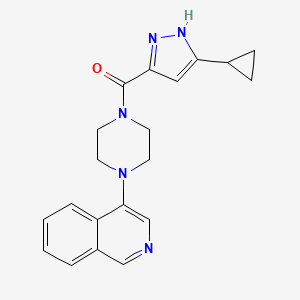
![1-[2-(3,5-Dichlorophenyl)ethyl]pyrrolidine-2,5-dione](/img/structure/B7678868.png)
![5-[(4,5-Diphenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-2-methyltetrazole](/img/structure/B7678876.png)
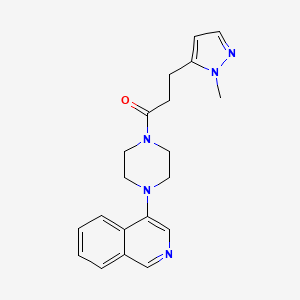
![3-Bromo-1-[(2-methylpyrazol-3-yl)methyl]pyridin-2-one](/img/structure/B7678905.png)
![6-Methoxy-2-[[3-(1-methylpyrazol-4-yl)-1,2-oxazol-5-yl]methyl]pyridazin-3-one](/img/structure/B7678907.png)
![2-[[N-(2-hydroxyethyl)anilino]methyl]-6-methylpyridin-3-ol](/img/structure/B7678908.png)

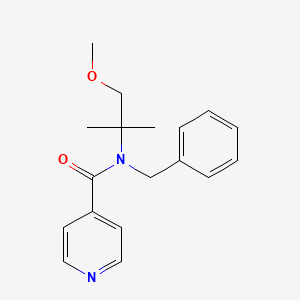
![6-Methoxy-2-[(6-methoxypyridin-2-yl)methyl]pyridazin-3-one](/img/structure/B7678933.png)
![1-(4-Acetylpiperazin-1-yl)-3-[(4-chlorothiophen-2-yl)methylamino]propan-1-one](/img/structure/B7678940.png)
